molecular formula C12H17N B13283561 (2R)-2-[(4-methylphenyl)methyl]pyrrolidine

(2R)-2-[(4-methylphenyl)methyl]pyrrolidine

Cat. No.: B13283561
M. Wt: 175.27 g/mol
InChI Key: GEWCVCGRSMUACB-GFCCVEGCSA-N
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Description

(2R)-2-[(4-methylphenyl)methyl]pyrrolidine is a chiral compound with a pyrrolidine ring substituted by a 4-methylphenylmethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(4-methylphenyl)methyl]pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzyl chloride and ®-pyrrolidine.

    Nucleophilic Substitution: The key step involves the nucleophilic substitution of 4-methylbenzyl chloride with ®-pyrrolidine under basic conditions to form the desired product.

    Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to streamline the purification process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(4-methylphenyl)methyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

    Substitution: The compound can participate in substitution reactions, where the pyrrolidine ring or the phenyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Substituted pyrrolidine or phenyl derivatives.

Scientific Research Applications

(2R)-2-[(4-methylphenyl)methyl]pyrrolidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-[(4-methylphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(4-methylphenyl)methyl]pyrrolidine: The enantiomer of the compound with similar chemical properties but different biological activity.

    N-methylpyrrolidine: A structurally related compound with a methyl group on the nitrogen atom.

    4-methylphenylpyrrolidine: A compound with a similar phenyl substitution but different overall structure.

Uniqueness

(2R)-2-[(4-methylphenyl)methyl]pyrrolidine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other related compounds. This uniqueness makes it valuable in the development of chiral drugs and other specialized applications.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(2R)-2-[(4-methylphenyl)methyl]pyrrolidine

InChI

InChI=1S/C12H17N/c1-10-4-6-11(7-5-10)9-12-3-2-8-13-12/h4-7,12-13H,2-3,8-9H2,1H3/t12-/m1/s1

InChI Key

GEWCVCGRSMUACB-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C[C@H]2CCCN2

Canonical SMILES

CC1=CC=C(C=C1)CC2CCCN2

Origin of Product

United States

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